molecular formula C15H9Cl2NO2 B12863949 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione

3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione

Cat. No.: B12863949
M. Wt: 306.1 g/mol
InChI Key: BWYQHILTFICLIM-UHFFFAOYSA-N
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Description

3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of chlorine and phenyl groups, may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible route could be:

    Starting Material: The synthesis may begin with a quinoline derivative.

    Chlorination: Introduction of chlorine atoms at the 3 and 8 positions using reagents like thionyl chloride or phosphorus pentachloride.

    Phenylation: Attachment of the phenyl group through a Friedel-Crafts alkylation reaction.

    Formation of Dione: Oxidation reactions to form the dione structure at the 2,4 positions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Control of temperature, pressure, and solvent to ensure efficient reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione may undergo various chemical reactions, including:

    Oxidation: Further oxidation to form different quinoline derivatives.

    Reduction: Reduction of the dione to form dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions at the chlorine positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological studies due to its unique structure.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3,8-Dichloroquinoline-2,4(1H,3H)-dione: Lacks the phenyl group, potentially altering its biological activity.

    3-Phenylquinoline-2,4(1H,3H)-dione: Lacks the chlorine atoms, which may affect its reactivity and interactions.

    8-Chloro-3-phenylquinoline-2,4(1H,3H)-dione: Only one chlorine atom, leading to different chemical properties.

Uniqueness

3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is unique due to the presence of both chlorine and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H9Cl2NO2

Molecular Weight

306.1 g/mol

IUPAC Name

3,8-dichloro-3-phenyl-1H-quinoline-2,4-dione

InChI

InChI=1S/C15H9Cl2NO2/c16-11-8-4-7-10-12(11)18-14(20)15(17,13(10)19)9-5-2-1-3-6-9/h1-8H,(H,18,20)

InChI Key

BWYQHILTFICLIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=C(C(=CC=C3)Cl)NC2=O)Cl

Origin of Product

United States

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